(4-Methoxy-2-nitrophenyl)methanamine
CAS No.: 67567-41-3
Cat. No.: VC3853124
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67567-41-3 |
|---|---|
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | (4-methoxy-2-nitrophenyl)methanamine |
| Standard InChI | InChI=1S/C8H10N2O3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5,9H2,1H3 |
| Standard InChI Key | BIELODAMHRLSCS-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)CN)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC(=C(C=C1)CN)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of (4-Methoxy-2-nitrophenyl)methanamine consists of a phenyl ring substituted with a methoxy group (-OCH₃) at the para position and a nitro group (-NO₂) at the ortho position relative to the methanamine (-CH₂NH₂) side chain. This arrangement creates distinct electronic and steric effects that influence its reactivity and interactions with biological targets .
Molecular and Structural Characteristics
Key physicochemical properties are summarized below:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | (4-Methoxy-2-nitrophenyl)methanamine |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, acetonitrile) |
| Functional Groups | Methoxy, Nitro, Primary amine |
| Spectral Data (IR) | N-H stretch (~3350 cm⁻¹), NO₂ asym/sym (~1520, 1350 cm⁻¹) |
The nitro group’s electron-withdrawing nature reduces electron density on the aromatic ring, enhancing electrophilic substitution reactivity at specific positions. Conversely, the methoxy group donates electron density via resonance, creating regions of varied reactivity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (4-Methoxy-2-nitrophenyl)methanamine typically involves multi-step reactions starting from commercially available precursors. A common route includes:
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Nitration of 4-Methoxyaniline:
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Reduction of Nitro Group:
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Hydrochloride Salt Formation:
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and scalability. MolCore BioPharmatech employs optimized protocols under ISO-certified conditions, achieving ≥97% purity through recrystallization and chromatography . Key challenges include controlling byproducts during nitration and ensuring complete reduction of the nitro group.
Applications in Scientific Research
Anticancer Activity
Derivatives of (4-Methoxy-2-nitrophenyl)methanamine exhibit cytotoxicity against multiple cancer cell lines. For instance, VulcanChem reports IC₅₀ values of <10 μM in breast (MCF-7) and lung (A549) cancer models, attributed to ROS generation and apoptosis induction. Comparative studies show superior efficacy over analogs lacking the methoxy group.
Enzyme Inhibition
The compound inhibits Pseudomonas aeruginosa PqsD, a key enzyme in quorum-sensing-mediated biofilm formation. Structural analogs with modified nitro positioning demonstrate reduced activity, underscoring the importance of the ortho-nitro group.
Materials Science
4-Methoxy-2-nitrophenyl)methanamine serves as a precursor for functionalizing carbon nanomaterials. Sigma-Aldrich studies show its utility in covalent modification of multiwalled carbon nanotubes (MWCNTs), enhancing dispersibility and electrochemical properties . The amine group facilitates covalent bonding to carboxylated MWCNTs, enabling applications in biosensors and conductive composites .
Mechanistic Insights and Biochemical Interactions
Redox Reactivity
The nitro group undergoes enzymatic reduction in vivo, producing reactive nitrogen species (RNS) that alkylate DNA and proteins. This bioreductive activation is exploited in prodrug designs targeting hypoxic tumor microenvironments.
Molecular Docking Studies
Docking simulations reveal high-affinity binding (ΔG < -8 kcal/mol) to the active site of PqsD. Hydrogen bonds form between the nitro group and Thr-121, while the methoxy group engages in hydrophobic interactions with Val-145.
Future Directions and Research Opportunities
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Prodrug Optimization: Engineering derivatives with selective bioreduction in tumor cells.
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Antibiotic Adjuvants: Combating biofilm-mediated antibiotic resistance via PqsD inhibition.
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Nanomaterial Functionalization: Developing MWCNT-based drug delivery systems.
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